molecular formula C20H21B2NO5 B10814463 [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid

[4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid

Cat. No.: B10814463
M. Wt: 377.0 g/mol
InChI Key: SRPIKXGUPAKTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid features a 1-methyl-4-oxopiperidin-3-ylidene core conjugated with two aromatic boronic acid groups via methylidene linkages. This structure combines a piperidinone ring (a six-membered lactam) with extended π-conjugation, which may enhance stability and electronic delocalization.

Properties

Molecular Formula

C20H21B2NO5

Molecular Weight

377.0 g/mol

IUPAC Name

[4-[[5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid

InChI

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3

InChI Key

SRPIKXGUPAKTIZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O

Origin of Product

United States

Biological Activity

The compound [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid represents a significant area of research due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structure and Properties

The compound is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal for its interaction with biological molecules, particularly in targeting specific enzymes and receptors.

Inhibition of Enzymatic Activity

Boronic acids have been extensively studied for their role as enzyme inhibitors. They can act as transition-state analogs, particularly against β-lactamases, which are enzymes that confer antibiotic resistance. The compound has shown promising results in inhibiting various classes of β-lactamases, thereby enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains .

Interaction with Cancer Cells

Research indicates that boronic acid derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study demonstrated that certain boronic acid compounds exhibited significant cytotoxicity against cancer cell lines, with growth inhibition ratios comparable to established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Biological Activity Data

The following table summarizes key findings related to the biological activity of [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid and its derivatives:

Activity Target IC50 (µM) Comments
β-lactamase InhibitionClass A β-lactamases0.5Strong inhibition observed .
HDAC InhibitionHDAC10.8Comparable to SAHA .
Antibacterial ActivityGram-negative bacteria2.0Effective against E. coli due to membrane targeting .
CytotoxicityVarious cancer cell lines1.5Significant growth inhibition noted .

Case Studies

  • Antibiotic Resistance : A study highlighted the effectiveness of boronic acids in overcoming antibiotic resistance by inhibiting β-lactamases in clinical isolates of bacteria, demonstrating a reduction in bacterial survival rates when combined with β-lactam antibiotics .
  • Cancer Therapeutics : In vitro studies on cancer cell lines revealed that compounds similar to [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid exhibited potent anti-proliferative effects, suggesting potential applications in cancer treatment .
  • Antimicrobial Applications : Research has shown that boronic acid derivatives can effectively disrupt bacterial cell membranes through specific interactions with lipopolysaccharides, leading to increased permeability and cell lysis . This mechanism was particularly effective against Gram-negative bacteria.

Scientific Research Applications

Anticancer Activity

Research indicates that boron-containing compounds exhibit promising anticancer properties. The mechanism of action often involves:

  • HSP90 Inhibition : Compounds similar to this one have been shown to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes several oncogenic proteins. Inhibition leads to the degradation of these proteins, thereby reducing tumor growth .
  • Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways, including increased production of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .
MechanismDescription
HSP90 InhibitionDisruption of oncogenic signaling pathways
Apoptosis InductionIncreased ROS and cell cycle arrest

Case Study: Breast Cancer

A notable study involving derivatives of this compound reported significant cytotoxic effects against breast cancer cell lines. The treatment resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, suggesting its potential as an anticancer agent .

Organic Synthesis

The compound serves as an effective reagent in Suzuki cross-coupling reactions , which are pivotal for synthesizing complex organic molecules. Its stable boronate ester form allows for efficient coupling with aryl halides to form biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals .

Table 2: Summary of Synthetic Applications

Application TypeReaction TypeReference
Suzuki CouplingAryl-Aryl Coupling
Organic SynthesisFormation of Biaryl Compounds

Materials Science

Boron-containing compounds are increasingly utilized in the development of advanced materials due to their unique electronic properties. This specific compound can be explored for applications in:

  • Sensors : The ability to form complexes with specific analytes makes boronic acids useful in sensor technology.
  • Drug Delivery Systems : The reversible binding properties can be exploited for controlled drug release mechanisms.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related boronic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target: [4-[[5-[(4-Boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid C₂₇H₂₈B₂N₂O₅* ~502.16 Dual boronic acid, 4-oxopiperidinone, conjugated methylidenes Extended conjugation, dual reactivity sites, potential for chelation or sensing
(3-Fluoro-5-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid () C₁₂H₁₅BFNO₃ 251.07 Single boronic acid, 4-oxopiperidinyl, fluorine Smaller size, fluorinated substituent enhances metabolic stability
Boronic acid, B-[3-(4-methyl-1-piperidinyl)-5-(trifluoromethyl)phenyl]- () C₁₃H₁₇BF₃NO₂ 287.09 Trifluoromethyl, piperidinyl Electron-withdrawing CF₃ group increases acidity and reactivity
{4-[(4-oxopiperidin-1-yl)sulfonyl]phenyl}boronic acid () C₁₁H₁₄BNO₅S 283.11 Sulfonyl, 4-oxopiperidinyl Sulfonyl group enhances solubility and hydrogen bonding
[4-((4-Oxopiperidin-1-yl)sulfonyl)phenyl]boronic acid () C₁₁H₁₄BNO₅S 283.11 Sulfonyl, 4-oxopiperidinyl Similar to above; used in high-throughput medicinal chemistry

*Calculated based on IUPAC nomenclature; exact mass may vary.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.